Cas no 55323-57-4 (4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol)

4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol 化学的及び物理的性質
名前と識別子
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- 4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol
- 55323-57-4
- EN300-1933616
-
- インチ: 1S/C9H11BrO3/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h4-5,11-12H,2-3H2,1H3
- InChIKey: SMBAYDQSIDIQEH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1CCO)O)OC
計算された属性
- せいみつぶんしりょう: 245.98916g/mol
- どういたいしつりょう: 245.98916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 49.7Ų
4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933616-1.0g |
4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |
55323-57-4 | 1g |
$928.0 | 2023-05-31 | ||
Enamine | EN300-1933616-0.25g |
4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |
55323-57-4 | 0.25g |
$855.0 | 2023-09-17 | ||
Enamine | EN300-1933616-5g |
4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |
55323-57-4 | 5g |
$2692.0 | 2023-09-17 | ||
Enamine | EN300-1933616-10g |
4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |
55323-57-4 | 10g |
$3992.0 | 2023-09-17 | ||
Enamine | EN300-1933616-0.5g |
4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |
55323-57-4 | 0.5g |
$891.0 | 2023-09-17 | ||
Enamine | EN300-1933616-2.5g |
4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |
55323-57-4 | 2.5g |
$1819.0 | 2023-09-17 | ||
Enamine | EN300-1933616-10.0g |
4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |
55323-57-4 | 10g |
$3992.0 | 2023-05-31 | ||
Enamine | EN300-1933616-5.0g |
4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |
55323-57-4 | 5g |
$2692.0 | 2023-05-31 | ||
Enamine | EN300-1933616-0.05g |
4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |
55323-57-4 | 0.05g |
$780.0 | 2023-09-17 | ||
Enamine | EN300-1933616-0.1g |
4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol |
55323-57-4 | 0.1g |
$817.0 | 2023-09-17 |
4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol 関連文献
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4-bromo-5-(2-hydroxyethyl)-2-methoxyphenolに関する追加情報
Comprehensive Overview of 4-Bromo-5-(2-Hydroxyethyl)-2-Methoxyphenol (CAS No. 55323-57-4)
4-Bromo-5-(2-hydroxyethyl)-2-methoxyphenol, with the CAS number 55323-57-4, is a versatile organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenolic ring. These functional groups contribute to its diverse chemical properties and potential applications in various scientific and industrial contexts.
The molecular formula of 4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol is C9H11BrO3, and its molecular weight is approximately 231.08 g/mol. The compound's structure allows it to exhibit both hydrophilic and hydrophobic properties, making it an interesting candidate for various chemical reactions and biological studies. Its solubility in polar solvents such as water and ethanol, along with its stability under moderate conditions, further enhances its utility in laboratory settings.
In recent years, 4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol has been the subject of numerous research studies aimed at exploring its potential biological activities. One notable area of interest is its antioxidant properties. Studies have shown that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property makes it a promising candidate for the development of antioxidant-based therapies and cosmetics.
Beyond its antioxidant capabilities, 4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in the treatment of inflammatory diseases, including arthritis and inflammatory bowel disease.
The pharmacological profile of 4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol has also been explored in the context of cancer research. Preliminary studies have indicated that it can induce apoptosis in certain cancer cell lines, particularly those derived from breast and colon cancers. The mechanism behind this effect is thought to involve the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These findings highlight the compound's potential as a lead molecule for the development of novel anticancer agents.
In addition to its biological activities, 4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol has been studied for its synthetic applications. Its versatile functional groups make it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. For instance, researchers have used this compound as a building block to create novel derivatives with enhanced pharmacological properties. These derivatives have shown promise in various preclinical studies, further expanding the scope of potential applications for this compound.
The environmental impact of 4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol has also been a topic of interest. Studies have investigated its biodegradability and potential ecological effects. While initial findings suggest that it is relatively stable under environmental conditions, ongoing research is necessary to fully understand its long-term impact on ecosystems.
In conclusion, 4-bromo-5-(2-hydroxyethyl)-2-methoxyphenol (CAS No. 55323-57-4) is a multifaceted compound with a wide range of potential applications in chemical biology and pharmaceutical research. Its unique structural features and diverse biological activities make it an intriguing subject for further investigation. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in the development of innovative therapeutic strategies and industrial processes.
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